molecular formula C12H12Cl2N2O2S B2692645 4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole CAS No. 650592-21-5

4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole

Cat. No.: B2692645
CAS No.: 650592-21-5
M. Wt: 319.2
InChI Key: ZFCNLAYUCPDECO-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, and a 2-[(4-methylphenyl)sulfonyl]ethyl group attached to the nitrogen atom at the 1 position. The compound has a molecular formula of C12H12Cl2N2O2S and a molecular weight of 319.207 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloroimidazole and 2-[(4-methylphenyl)sulfonyl]ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or acetonitrile) and a catalyst (e.g., a base such as sodium hydroxide or potassium carbonate).

    Reaction Steps: The 4,5-dichloroimidazole is reacted with 2-[(4-methylphenyl)sulfonyl]ethylamine in the presence of the catalyst and solvent. The reaction mixture is typically heated to a specific temperature (e.g., 80-100°C) and stirred for a certain period (e.g., 12-24 hours) to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, automated control systems for precise temperature and pressure regulation, and large-scale purification equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole is unique due to the presence of both chlorine atoms and the 2-[(4-methylphenyl)sulfonyl]ethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-1-[2-(4-methylphenyl)sulfonylethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c1-9-2-4-10(5-3-9)19(17,18)7-6-16-8-15-11(13)12(16)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNLAYUCPDECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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